REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8](O)=[O:9])=[CH:4][CH:3]=1.S(Cl)([Cl:15])=O>C(Cl)Cl>[CH3:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([Cl:15])=[O:9])=[CH:4][CH:3]=1
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Name
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|
Quantity
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100 g
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Type
|
reactant
|
Smiles
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CC1=CC=C(C=CC(=O)O)C=C1
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Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then refluxed for 24 hours
|
Duration
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24 h
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Type
|
CUSTOM
|
Details
|
The methylene chloride was removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=CC(=O)Cl)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |